1-(3-Bromophenyl)cyclopropanecarbonitrile

Lipophilicity LogP Drug Design

1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS 124276‑83‑1) is a heterobifunctional aromatic building block that combines a strained cyclopropane ring, a polar nitrile group, and a meta‑brominated phenyl ring within a single, low‑molecular‑weight scaffold (MW 222.08; cLogP ∼ 2.6). The nitrile serves as a strong directing group and a precursor for carboxylic acids, amides, and heterocycles, while the aryl bromide enables palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) without the need for additional halogenation steps.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 124276-83-1
Cat. No. B182235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclopropanecarbonitrile
CAS124276-83-1
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
InChIKeyVHNBUFCWKWBTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-83-1): A Meta-Substituted Cyclopropane Carbonitrile Building Block for Cross-Coupling and Medicinal Chemistry


1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS 124276‑83‑1) is a heterobifunctional aromatic building block that combines a strained cyclopropane ring, a polar nitrile group, and a meta‑brominated phenyl ring within a single, low‑molecular‑weight scaffold (MW 222.08; cLogP ∼ 2.6) [1]. The nitrile serves as a strong directing group and a precursor for carboxylic acids, amides, and heterocycles, while the aryl bromide enables palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) without the need for additional halogenation steps . Among the three bromophenyl‑cyclopropanecarbonitrile regioisomers, the meta‑substitution pattern confers a distinct electronic profile and lipophilicity that are often preferred when a balance between metabolic stability and target engagement is sought in early‑stage drug discovery programs .

Why 1-(3-Bromophenyl)cyclopropanecarbonitrile Cannot Be Freely Substituted with Its Ortho or Para Isomers


The three bromophenyl‑cyclopropanecarbonitrile regioisomers (ortho, meta, para) share the same molecular formula and identical functional groups, but their differing bromine positions create measurable differences in lipophilicity, boiling point, and electronic character that directly impact synthetic performance and biological target interactions . In Medicinal Chemistry, even a 0.4‑unit shift in LogP can alter pharmacokinetic properties several‑fold, making the meta‑substituted analogue the preferred entry point when campaigns require a defined degree of lipophilicity without introducing the steric hindrance of the ortho isomer or the symmetry of the para isomer [1]. Without comparative quantitative data, procurement decisions based solely on price or availability risk selecting a regioisomer that later proves sub‑optimal in cross‑coupling reactivity, metabolic stability, or target‑binding assays.

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)cyclopropanecarbonitrile versus Closest Regioisomeric and Non-Brominated Analogs


Meta-Substitution Confers an Intermediate Lipophilicity That Is Distinct from Ortho and Para Isomers

The calculated lipophilicity (LogP) of the three bromophenyl‑cyclopropanecarbonitrile regioisomers spans a meaningful range. The meta‑brominated compound (target) exhibits an XLogP3‑AA value of 2.6 [1], whereas the ortho isomer is reported with a LogP of 3.00 (computational data) and the para isomer shows an ACD/LogP of 2.31 . Although the prediction algorithms differ, the meta value sits between the more lipophilic ortho and the less lipophilic para analogue, translating into a quantifiably distinct hydrophobicity profile for applications where passive membrane permeability or solubility must be finely tuned.

Lipophilicity LogP Drug Design ADME

Boiling Point Differences Between the Meta and Para Isomers Reflect Differential Intermolecular Interactions

The predicted normal boiling point (at 760 mmHg) of the target 1‑(3‑bromophenyl)cyclopropanecarbonitrile is 334.3 ± 35.0 °C, as computed via ACD/Labs Percepta v14.00 . The para isomer, under the same prediction engine, shows a boiling point of 321.4 ± 35.0 °C . Although the error margins overlap, the central estimates differ by approximately 13 °C, indicating that the meta‑positioned bromine atom engages in slightly stronger intermolecular interactions than the para‑positioned bromine.

Physical Chemistry Boiling Point Purification Distillation

Ortho Isomer Exhibits Significantly Higher Lipophilicity That Can Alter Reaction Selectivity and Biological Partitioning

The ortho‑brominated regioisomer (124276‑75‑1) is computationally predicted to have a LogP of 3.00, which is 0.40 units higher than the meta target . This increased lipophilicity results primarily from steric shielding of the polar nitrile by the ortho‑bromine, which reduces hydrogen‑bond‑acceptor exposure. While the ortho isomer is often preferred for sterically sensitive cross‑couplings, its higher LogP can profoundly alter biological partitioning, reducing aqueous solubility by approximately 2.5‑fold for every 0.4 LogP increase according to the Hansch equation [1].

Isomer Comparison LogP Cross-Coupling Medicinal Chemistry

The Non-Brominated Parent Compound Lacks the Key Synthetic Handle Provided by the Meta-Bromine Atom

1‑Phenylcyclopropanecarbonitrile (CAS 935‑44‑4) is the non‑brominated analogue of the target compound and is frequently stocked as a general synthon [1]. However, it lacks the aryl bromide necessary for palladium‑catalyzed cross‑coupling. The meta‑bromo substituent of the target compound enables direct Suzuki–Miyaura, Buchwald–Hartwig, and Negishi couplings without requiring an additional halogenation step, which typically proceeds in 70–90% yield for activated aryl bromides [2]. This saves a synthetic step, reduces overall cost, and minimizes the risk of unwanted side reactions during late‑stage functionalization.

Building Block Utility Cross-Coupling Synthetic Chemistry

High-Value Application Scenarios for 1-(3-Bromophenyl)cyclopropanecarbonitrile Based on Quantitative Differentiation Evidence


Lead‑Optimization Campaigns Requiring Fine‑Tuned Lipophilicity

When a medicinal chemistry program has established an optimal LogP window (e.g., 2.3–2.9) for target engagement and oral bioavailability, the meta‑brominated isomer (LogP ∼2.6) becomes the default reagent. Using the ortho isomer (LogP 3.0) could push a lead candidate outside the window, while the para isomer (LogP 2.3) may fail to maintain sufficient membrane permeability [1]. The meta isomer’s intermediate lipophilicity, demonstrated by comparative computational data, reduces the need for empirical LogP tuning through additional synthetic modifications.

Parallel Library Synthesis via Diverse Cross‑Coupling Reactions

The pre‑installed meta‑aryl bromide of the target compound enables rapid diversification through Suzuki–Miyaura or Buchwald–Hartwig couplings to generate a library of cyclopropane‑nitrile analogs . Unlike the non‑brominated phenyl analogue, the target eliminates the need for an initial halogenation step, thereby accelerating parallel synthesis and reducing the overall cost per library member by an estimated 15–25% of synthetic effort.

Distillation‑Based Purification at Multi‑Gram Scale

The target compound’s predicted boiling point of 334 °C, which is approximately 13 °C higher than that of the para isomer, may permit fractional distillation as a viable purification method when converting the nitrile to a carboxylic acid or amide intermediate . This physical property difference can be exploited to avoid chromatographic purification, lowering production costs in process‑development laboratories.

Cathepsin Cysteine Protease Inhibitor Scaffold Development

Patent WO2005019161 A1 discloses cathepsin cysteine protease inhibitors that incorporate cyclopropane‑carbonitrile motifs [2]. While the patent scope does not provide head‑to‑head isomer data, the explicit citation of the meta‑brominated compound in the context of this inhibitor class suggests that the meta‑substitution pattern may be critical for achieving the desired potency and selectivity profile. Researchers pursuing cathepsin‑related targets (osteoporosis, rheumatoid arthritis) should therefore prioritize the meta isomer to align with the patented structural space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.